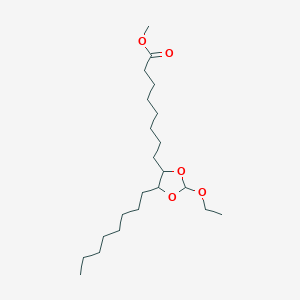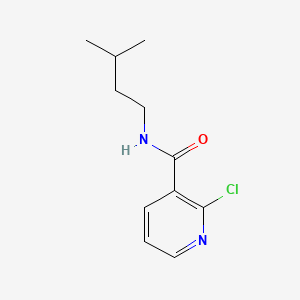
2-Chloro-N-isopentylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-isopentylnicotinamide is an organic compound with the molecular formula C11H15ClN2O It is a derivative of nicotinamide, where the amide nitrogen is substituted with an isopentyl group and the pyridine ring is chlorinated at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isopentylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloronicotinic acid.
Esterification: The 2-chloronicotinic acid undergoes esterification with methanol to form 2-chloromethyl nicotinate.
Aminolysis: The ester is then subjected to aminolysis with isopentylamine in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods often involve:
Catalytic Processes: Using catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Controlling temperature, pressure, and pH to maximize product formation.
Waste Minimization: Implementing processes to reduce waste and improve the sustainability of the production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-isopentylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an amine group.
Oxidation: Oxidation can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2-Chloro-N-isopentylnicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to nicotinamide, which is known for its biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other chemical compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-isopentylnicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N,N-dimethylnicotinamide: Similar structure but with dimethyl groups instead of isopentyl.
2-Chloro-N-phenyl nicotinamide: Contains a phenyl group instead of isopentyl.
2-Chloro-N-ethyl nicotinamide: Has an ethyl group instead of isopentyl.
Uniqueness
2-Chloro-N-isopentylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopentyl group provides steric hindrance and hydrophobic interactions that can influence its reactivity and binding affinity compared to other similar compounds .
Propiedades
Número CAS |
65423-27-0 |
|---|---|
Fórmula molecular |
C11H15ClN2O |
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
2-chloro-N-(3-methylbutyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15ClN2O/c1-8(2)5-7-14-11(15)9-4-3-6-13-10(9)12/h3-4,6,8H,5,7H2,1-2H3,(H,14,15) |
Clave InChI |
SMTZDDFPUUIXJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(=O)C1=C(N=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
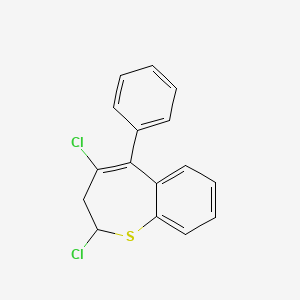
![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)
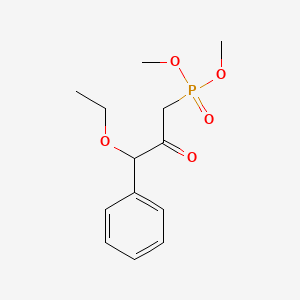
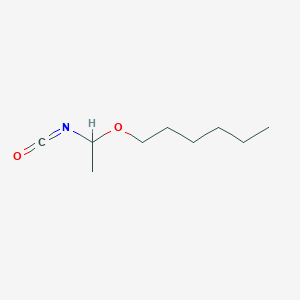
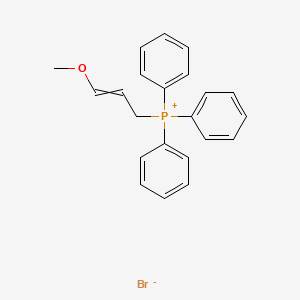
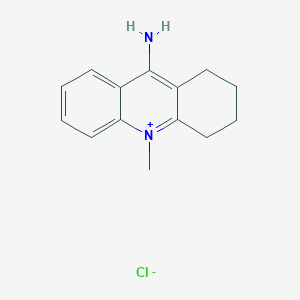

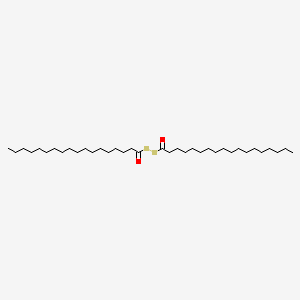
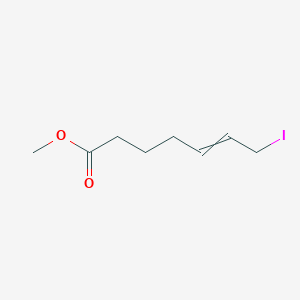
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)
